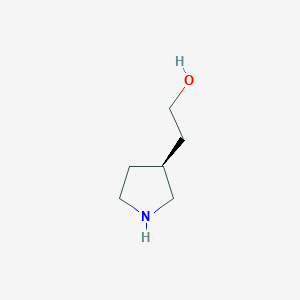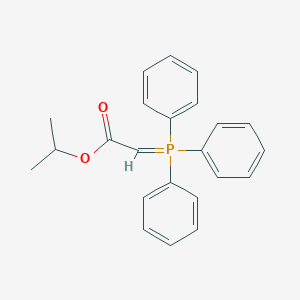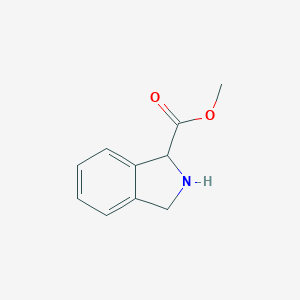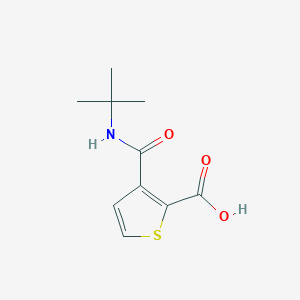
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid (TBTA) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. TBTA belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis by interfering with the peptidoglycan biosynthesis pathway. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has also been investigated for its potential antitumor activity, where it induces cell death in cancer cells by activating apoptosis pathways.
Efectos Bioquímicos Y Fisiológicos
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further investigation. It has been reported to have moderate anti-inflammatory activity in animal models, where it reduces the production of pro-inflammatory cytokines. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has also been shown to have antioxidant activity, where it scavenges free radicals and protects cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has some limitations, including its low solubility in water, which can limit its use in aqueous-based experiments.
Direcciones Futuras
For 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid include the development of new antibacterial agents, the synthesis of novel organic materials, and the use of 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid as a ligand in coordination chemistry.
Métodos De Síntesis
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid can be synthesized by the reaction of 3-bromo-thiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid.
Aplicaciones Científicas De Investigación
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been investigated as a building block for the synthesis of novel organic materials, such as conjugated polymers and small molecules for organic electronics. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has also been used as a ligand in coordination chemistry, where it forms stable complexes with transition metal ions.
Propiedades
Número CAS |
135278-56-7 |
|---|---|
Nombre del producto |
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid |
Fórmula molecular |
C10H13NO3S |
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
3-(tert-butylcarbamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c1-10(2,3)11-8(12)6-4-5-15-7(6)9(13)14/h4-5H,1-3H3,(H,11,12)(H,13,14) |
Clave InChI |
LSUJLRQVWMDYLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(SC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)NC(=O)C1=C(SC=C1)C(=O)O |
Sinónimos |
2-[(tert-butylaMino)carbonyl]thiophene-3-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



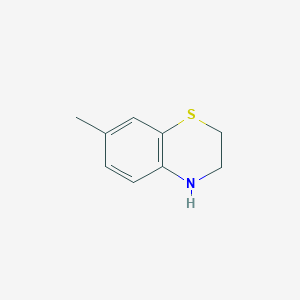
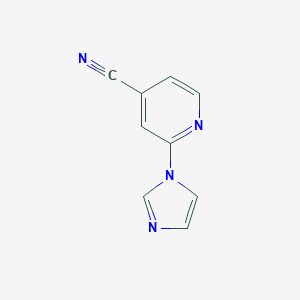
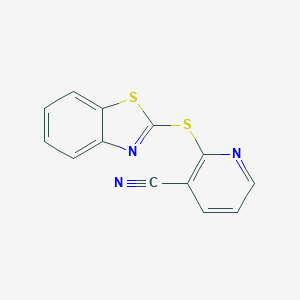
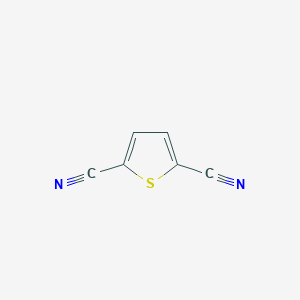

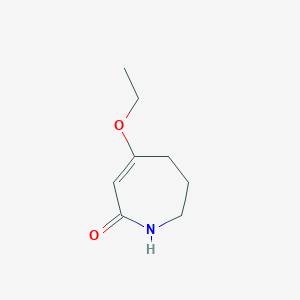
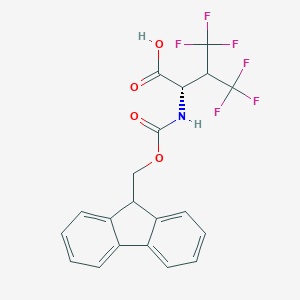
![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)
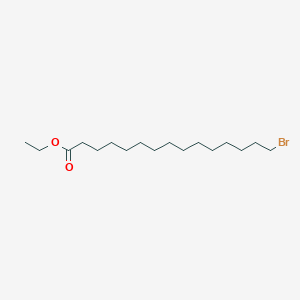
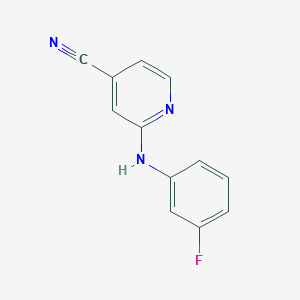
![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)
